The compound is classified under organic compounds, specifically as an aniline derivative. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its functional groups and molecular architecture.
The synthesis of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves nucleophilic substitution reactions. The most common synthetic route includes the following steps:
The yield and purity of the product can be enhanced by employing techniques such as continuous flow reactors and optimized purification methods like recrystallization or chromatography .
The molecular structure of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can be described as follows:
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is involved in several types of chemical reactions:
The reactions yield various derivatives that can be utilized in further synthetic applications or as intermediates in drug development .
The mechanism of action for 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline involves its interaction with specific biological targets:
In studies focused on anticancer properties, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for further therapeutic exploration .
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline has diverse applications across several fields:
Piperazine-aniline hybrids represent a privileged architectural motif in medicinal chemistry, combining the conformational flexibility of piperazine with the versatile reactivity of aniline. These hybrids serve as critical building blocks for pharmaceuticals targeting neurological disorders, oncology, and infectious diseases. The strategic incorporation of a propoxy linker between the 4-methylpiperazine moiety and the aniline ring—as seen in 2-[3-(4-methylpiperazin-1-yl)propoxy]aniline—optimizes spatial orientation for receptor binding while maintaining favorable physicochemical properties. This scaffold’s modularity enables rapid generation of structural diversity, as evidenced by the proliferation of analogs like the 3- and 4-substituted isomers documented in chemical databases [1] [3] [7]. Their synthetic tractability and proven bioactivity profiles underscore their significance in rational drug design.
The 4-methylpiperazine group confers essential pharmacokinetic enhancements to this scaffold. The methyl substituent fine-tunes basicity (predicted pKa ~7.65), balancing water solubility and membrane permeability [2] [6]. The piperazine nitrogen atoms participate in key molecular interactions: the tertiary nitrogen facilitates hydrogen bonding or protonation under physiological conditions, while the secondary nitrogen can serve as a hydrogen bond acceptor. This dual functionality enhances binding affinity for diverse biological targets, including GPCRs and kinases.
The propoxy linker (‑OCH₂CH₂CH₂‑) acts as a critical spacer. Its three-carbon chain provides optimal length for positioning the aniline ring into target binding pockets without excessive conformational flexibility. Computational studies suggest this linker length minimizes entropic penalties upon receptor binding compared to shorter analogs. Additionally, the oxygen atom anchors the chain to the aniline ring, introducing a minor dipole that influences electron distribution across the hybrid molecule. This electronic modulation is evidenced by shifts in the aniline’s NMR signals in related compounds like 4-[3-(4-methylpiperazin-1-yl)propoxy]aniline (CAS# 220822-26-4) [3] [8].
Table 1: Structural and Physicochemical Properties of Positional Isomers
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Distinction |
---|---|---|---|---|
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | Not available | C₁₄H₂₃N₃O | 249.36 g/mol | Ortho-substituted aniline |
3-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | 835633-65-3 | C₁₄H₂₃N₃O | 249.36 g/mol | Meta-substituted aniline |
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | 220822-26-4 | C₁₄H₂₃N₃O | 249.35 g/mol | Para-substituted aniline [3] [8] |
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | 846023-55-0 | C₁₅H₂₅N₃O₂ | 279.38 g/mol | Para-methoxy ortho to linker [2] [6] |
Aniline derivatives serve as molecular keystones in synthetic pathways due to their dual reactivity: the aromatic ring undergoes electrophilic substitution, while the amine group participates in condensations or metal-catalyzed couplings. The ortho-substitution pattern in 2-[3-(4-methylpiperazin-1-yl)propoxy]aniline is particularly valuable for constructing fused heterocycles or metal-chelating pharmacophores. This versatility is demonstrated by commercial availability of analogs like 3-(4-Methylpiperazin-1-yl)aniline (CAS# 148546-99-0) and 4-methoxy variants (CAS# 846023-55-0) [2] [5] [6], which are routinely employed in:
The electron-donating nature of the aniline amine significantly influences the molecule’s electronic profile. Ortho-substitution induces steric effects that can alter rotational freedom of the propoxy linker, thereby modulating the scaffold’s 3D presentation to biological targets. This stereoelectronic tuning capability makes such derivatives indispensable for structure-activity relationship (SAR) explorations. Suppliers like Ambeed and Sigma-Aldrich offer these intermediates at research scales (e.g., 100mg–1g) [2] [6], accelerating lead optimization campaigns across the pharmaceutical industry.
Table 2: Aniline Derivatives as Building Blocks in Drug Synthesis
Aniline Derivative | CAS Number | Primary Synthetic Utility | Representative Target Class |
---|---|---|---|
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | 220822-26-4 | Palladium-catalyzed arylations | Serotonin receptor modulators |
3-(4-Methylpiperazin-1-yl)aniline | 148546-99-0 | Diazotization & azo couplings | Tyrosine kinase inhibitors [5] |
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | 846023-55-0 | Electrophilic bromination | DNA topoisomerase inhibitors [2] [6] |
The strategic value of 2-[3-(4-methylpiperazin-1-yl)propoxy]aniline lies in its unique convergence of synthetic efficiency and target-agnostic bioactivity. The scaffold can be synthesized in three modular steps from commodity chemicals: (1) N-alkylation of 1-methylpiperazine with 3-chloropropanol, (2) conversion to the mesylate or halide, and (3) nucleophilic displacement with 2-nitroaniline followed by reduction. This route affords high yields (>75% per step) with minimal purification needs, as demonstrated for the para-isomer [8]. Such accessibility enables rapid analog generation—methoxy, halogen, or trifluoromethyl groups can be introduced at the aniline’s 4- or 5-position to probe steric and electronic effects.
The scaffold’s target diversity stems from its chimeric structure. The 4-methylpiperazine moiety often engages with CNS targets (e.g., dopamine and serotonin receptors), while the aniline-linked oxygen atoms show affinity for kinase ATP pockets. Computational models predict that ortho-substitution creates a distinct vector orientation compared to meta/para-isomers, potentially enabling selectivity for protein-protein interaction interfaces. Current research explores its incorporation into:
Commercial availability of closely related compounds at competitive prices (e.g., $165–$366 per gram for CAS# 846023-55-0) [2] [6] further de-risks its utilization in drug discovery pipelines. This economic viability, combined with proven synthetic routes, positions this scaffold as a high-value template for addressing emerging therapeutic targets.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: